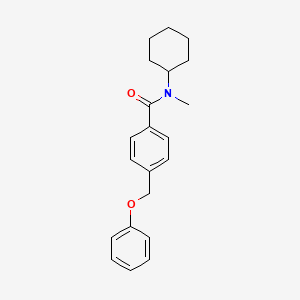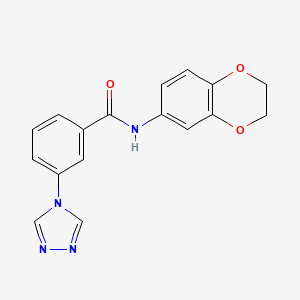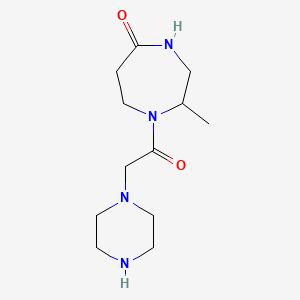
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide, also known as CX614, is a research chemical that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the family of benzamides and has been found to enhance synaptic plasticity, which is essential for learning and memory processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the activation of the AMPA receptor, which is a type of ionotropic glutamate receptor. This activation leads to an increase in the influx of calcium ions into the postsynaptic neuron, which results in the enhancement of synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to enhance long-term potentiation (LTP), which is a process that strengthens the connection between neurons. This enhancement of LTP is thought to be responsible for the improvement in learning and memory processes observed with this compound. This compound has also been found to increase the release of dopamine in the brain, which is thought to be responsible for its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide in lab experiments is its ability to enhance synaptic plasticity, which is essential for learning and memory processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
Future research on N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide should focus on its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies should investigate the potential use of this compound in the treatment of drug addiction. Finally, future research should focus on the development of safer and more effective analogs of this compound.
Synthesemethoden
The synthesis of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the reaction of N-cyclohexyl-N-methylbenzamide with phenyl chloromethyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance synaptic plasticity, which is essential for learning and memory processes. This compound has also been studied for its potential use in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-22(19-8-4-2-5-9-19)21(23)18-14-12-17(13-15-18)16-24-20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSELPSAYGJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5359102.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-ethyl-N-isopropylisoxazole-3-carboxamide](/img/structure/B5359107.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5359117.png)
![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359135.png)
![(3S*,5R*)-1-benzyl-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5359142.png)
![4-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-N-(4-methylpyridin-2-yl)-4-oxobutanamide](/img/structure/B5359150.png)
![7-acetyl-3-(methylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5359161.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5359162.png)
![3-nitrobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5359165.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5359171.png)